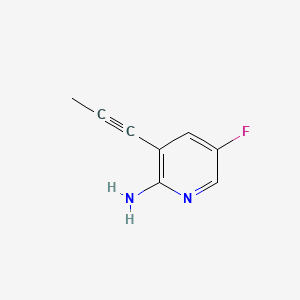
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine
Vue d'ensemble
Description
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C8H7FN2. It is a fluorinated pyridine derivative, which has garnered interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-aminopyridine and propargyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions: Common reagents include strong bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine can be compared with other similar compounds:
Similar Compounds: Examples include 5-Fluoro-3-iodo-pyridin-2-ylamine, 5-Chloro-3-iodo-pyridin-2-ylamine, and 4-Chloro-3-iodo-pyridin-2-ylamine.
Uniqueness: The presence of the prop-1-ynyl group and the fluorine atom in this compound imparts unique chemical properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
1312755-46-6 |
|---|---|
Formule moléculaire |
C8H7FN2 |
Poids moléculaire |
150.156 |
Nom IUPAC |
5-fluoro-3-prop-1-ynylpyridin-2-amine |
InChI |
InChI=1S/C8H7FN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) |
Clé InChI |
WCZQYQXKHHOMQM-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=CN=C1N)F |
Synonymes |
2-PyridinaMine, 5-fluoro-3-(1-propyn-1-yl)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














